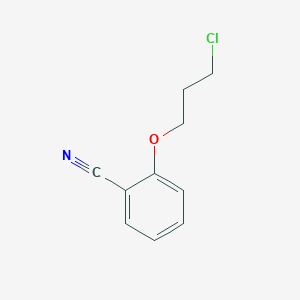

2-(3-Chloropropoxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10ClNO |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

2-(3-chloropropoxy)benzonitrile |

InChI |

InChI=1S/C10H10ClNO/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7H2 |

InChI Key |

RBIBFYCKNFQEQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches to 2 3 Chloropropoxy Benzonitrile

Direct Synthetic Routes to 2-(3-Chloropropoxy)benzonitrile

The primary method for synthesizing this compound involves a direct etherification reaction, a cornerstone of organic synthesis for forming the ether linkage.

Synthesis via Etherification Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely employed and effective method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves an alkoxide reacting with a primary alkyl halide. masterorganicchemistry.com

The synthesis of this compound is achieved by reacting 2-cyanophenol with 1-bromo-3-chloropropane (B140262). prepchem.com In a typical procedure, 2-cyanophenol is combined with 1-bromo-3-chloropropane in the presence of a base, such as potassium carbonate, and a suitable solvent like acetone (B3395972). prepchem.com The mixture is heated at reflux, typically overnight, to ensure the reaction goes to completion. prepchem.com The reaction proceeds as the phenoxide ion, generated from 2-cyanophenol by the base, acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-3-chloropropane, displacing the bromide ion to form the desired ether.

Reaction Scheme:

2-Cyanophenol + 1-Bromo-3-chloropropane --(K2CO3, Acetone)--> this compound

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 2-Cyanophenol | 119.12 | 50.0 | 0.42 |

| 1-Bromo-3-chloropropane | 157.44 | 67.7 | 0.43 |

| Potassium Carbonate | 138.21 | 58.0 | 0.42 |

Table 1: Reactants for the Synthesis of this compound. prepchem.com

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield and purity of the product. numberanalytics.com

Base: A base is required to deprotonate the phenol (B47542) to form the more nucleophilic phenoxide. Potassium carbonate is a commonly used weak base in this reaction. prepchem.com Stronger bases like sodium hydride (NaH) can also be used, often in polar aprotic solvents. numberanalytics.com

Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are often preferred as they can solvate the cation of the base, enhancing the nucleophilicity of the alkoxide. numberanalytics.com Acetone is a common choice for this specific synthesis. prepchem.com

Temperature: The reaction is typically carried out at an elevated temperature, often at the reflux temperature of the chosen solvent, to increase the reaction rate. prepchem.com In the case of acetone, this would be around 56°C.

Isolation and Purification Techniques for this compound

After the reaction is complete, a series of work-up and purification steps are necessary to isolate the pure product. The reaction mixture is first stripped of the solvent. prepchem.com The resulting residue is then dissolved in a solvent like chloroform (B151607) and washed with an aqueous base solution, such as 5% sodium hydroxide (B78521), to remove any unreacted 2-cyanophenol. prepchem.com The organic layer is then dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is evaporated to yield the crude product as a brown oil. prepchem.com

For further purification, techniques like flash chromatography are employed. prepchem.com A portion of the crude oil can be subjected to flash chromatography on silica (B1680970) gel using a solvent system such as a mixture of ethyl acetate (B1210297) and hexanes. prepchem.com The fractions containing the desired product are combined, and the solvent is removed under vacuum to yield the purified this compound as a clear oil. prepchem.com The final product's purity can be confirmed by analytical techniques like 1H NMR spectroscopy. prepchem.com

Synthesis of Key Isomers and Analogues of Chloropropoxybenzonitrile

The synthetic principles applied to this compound can also be used to prepare its isomers, such as 4-(3-Chloropropoxy)benzonitrile.

Preparation of 4-(3-Chloropropoxy)benzonitrile

The synthesis of 4-(3-Chloropropoxy)benzonitrile follows a similar Williamson ether synthesis protocol. prepchem.com 4-Cyanophenol is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate and acetone. prepchem.com The mixture is heated at reflux overnight. prepchem.com

The work-up procedure involves filtering the reaction mixture and removing the solvent. prepchem.com The resulting residue is dissolved in chloroform and washed with 5% sodium hydroxide solution. prepchem.com Removal of the chloroform yields an oil that crystallizes into a white solid. prepchem.com Further purification can be achieved by recrystallization from a solvent like isopropyl ether. prepchem.com

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| 4-Cyanophenol | 119.12 | 125.0 | 1.05 |

| 1-Bromo-3-chloropropane | 157.44 | 189.0 | 1.2 |

| Potassium Carbonate | 138.21 | 145.0 | 1.05 |

Table 2: Reactants for the Synthesis of 4-(3-Chloropropoxy)benzonitrile. prepchem.com

Synthesis of Related Substituted Chloropropoxybenzonitriles

The synthesis of substituted chloropropoxybenzonitriles often serves as a model for the preparation of the parent compound, this compound. These syntheses typically involve the alkylation of a phenolic precursor followed by transformations of other functional groups on the aromatic ring.

4-(3-Chloropropoxy)-5-methoxy-2-nitrobenzonitrile and its Isomers:

A common strategy for synthesizing these compounds is through the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. For instance, the synthesis of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile , an isomer of the target compound, starts with a phenolic precursor. The hydroxyl group is alkylated using an agent like 1-chloro-3-iodopropane (B107403) in the presence of a base.

A general procedure involves dissolving the phenolic starting material, such as 4-methoxy-2-nitrophenol, in an anhydrous solvent like dimethylformamide (DMF). A base, typically potassium carbonate, is added, and the mixture is stirred. The alkylating agent, 1-chloro-3-iodopropane, is then introduced, and the reaction is heated to facilitate the formation of the ether linkage. The product is subsequently precipitated by pouring the reaction mixture into ice-water.

General Synthesis of 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile

| Step | Reactants | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | 4-methoxy-2-nitrophenol | Potassium carbonate (K₂CO₃), Anhydrous DMF, 20°C, 1 hr | Deprotonation of the phenol to form the phenoxide nucleophile. |

| 2 | Phenoxide intermediate | 1-chloro-3-iodopropane, 37°C, 6 hrs | Alkylation of the phenoxide to form the chloropropoxy ether linkage. |

| 3 | Reaction mixture | Ice-water precipitation | Isolation and purification of the final product. |

2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile:

The synthesis of the corresponding amino derivative, 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile , typically proceeds from its nitro precursor. The nitro group is readily reduced to an amine using various established methods. A widely used method is catalytic reduction, often employing iron powder in the presence of an acid source like ammonium (B1175870) chloride in a solvent mixture such as methanol (B129727) and water. nih.gov

The synthesis of a related compound, methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate, involves heating the nitro precursor with iron powder and ammonium chloride at reflux. nih.gov After the reaction is complete, the catalyst is filtered off, and the product is isolated from the filtrate. This reduction step is a crucial transformation in multi-step syntheses leading to complex molecules. nih.govchemicalbook.com

Advanced Strategies for Introducing Chloropropoxy and Nitrile Functionalities

The synthesis of this compound requires the strategic introduction of both the ether and the nitrile functionalities onto the benzene (B151609) ring. This involves careful consideration of reaction order, regioselectivity, and the choice of synthetic methods.

Considerations for Regioselectivity in Aryl Ether Formation

The formation of the 3-chloropropoxy aryl ether is most commonly achieved via the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. lumenlearning.comlibretexts.org The regioselectivity of this reaction—determining which atom of an ambident nucleophile attacks the electrophile—is a critical consideration, especially with substituted phenols.

In the context of synthesizing chloropropoxybenzonitriles, the key is the O-alkylation of a substituted phenol. However, C-alkylation can occur as a competing side reaction. The choice of solvent can significantly influence the ratio of O- to C-alkylated products. rsc.org For example, studies on the alkylation of sodium β-naphthoxide have shown that aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) generally favor O-alkylation, whereas protic solvents like methanol can lead to increased amounts of the C-alkylated product. libretexts.orgrsc.org

Factors influencing regioselectivity in Williamson ether synthesis include:

Solvent: Aprotic polar solvents are generally preferred as they solvate the metal cation without strongly hydrogen-bonding to the phenoxide oxygen, leaving it more nucleophilic for O-alkylation. rsc.orglibretexts.org

Leaving Group: The reaction works best with primary alkyl halides, such as 1-bromo-3-chloropropane or 1-chloro-3-iodopropane, as they are highly susceptible to SN2 attack. libretexts.org

Counter-ion: The nature of the cation associated with the phenoxide can influence reactivity, though this is often a secondary factor compared to the solvent.

Integration of Nitrile Group Formation in Multi-step Synthesis

The nitrile group (-CN) can be introduced at various stages of the synthesis using several robust methods. The choice of method depends on the available starting materials and the compatibility of other functional groups present in the molecule.

Comparison of Nitrile Formation Methods

| Method | Starting Material | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Ammoxidation | Alkylarene (e.g., Toluene (B28343) derivative) | NH₃, O₂ (or air), Metal Oxide Catalyst (e.g., V₂O₅/TiO₂) | High-temperature gas phase | iaea.orgyoutube.com |

| Dehydration of Amides | Primary Amide (e.g., Benzamide (B126) derivative) | P₂O₅, SOCl₂, Phenylphosphonic dichloride | Heating, often with a solvent like pyridine | chemicke-listy.czresearchmap.jpcdnsciencepub.com |

| Rosenmund–von Braun Reaction | Aryl Halide (e.g., Bromobenzene derivative) | Copper(I) cyanide (CuCN) | High-boiling polar solvent (e.g., DMF, Pyridine), Reflux | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

Ammoxidation: This industrial process converts alkyl-substituted aromatic compounds directly into nitriles using ammonia (B1221849) and oxygen at high temperatures over a metal oxide catalyst. For example, toluene and its derivatives can be converted to the corresponding benzonitriles. iaea.orgyoutube.com This method is powerful for large-scale synthesis but may lack the subtlety required for complex, multi-functionalized molecules due to the harsh conditions.

Dehydration of Amides: This is a classic and versatile laboratory-scale method for synthesizing nitriles. A primary amide is treated with a strong dehydrating agent to remove a molecule of water. researchgate.net Common reagents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phenylphosphonic dichloride. chemicke-listy.czresearchmap.jpcdnsciencepub.com For instance, a substituted benzamide can be heated with P₂O₅ or other reagents to yield the desired benzonitrile (B105546). chemicalbook.comresearchgate.net This method is advantageous when the corresponding carboxylic acid or amide is readily available.

Rosenmund–von Braun Reaction: This reaction is a reliable method for introducing a nitrile group by displacing a halogen from an aromatic ring. wikipedia.orgsynarchive.com It involves heating an aryl halide with copper(I) cyanide (CuCN), often in a polar aprotic solvent like DMF or pyridine. organic-chemistry.orgnumberanalytics.com The reaction is particularly useful for converting aryl bromides or iodides into aryl nitriles and is a key transformation in the synthesis of many complex aromatic compounds. numberanalytics.com For example, a precursor like 2-bromo-1-(3-chloropropoxy)benzene could theoretically be converted to this compound using this method.

Chemical Transformations and Mechanistic Investigations of 2 3 Chloropropoxy Benzonitrile

Reactions Involving the Chloropropoxy Moiety

The chloropropoxy portion of the molecule is primarily defined by the presence of a terminal alkyl chloride. This group is susceptible to reactions typical of alkyl halides, most notably nucleophilic substitution.

Nucleophilic Substitution Reactions at the Alkyl Halide Center

The chlorine atom in 2-(3-chloropropoxy)benzonitrile serves as a leaving group in nucleophilic substitution reactions. This allows for the introduction of various nucleophiles at the terminal carbon of the propoxy chain. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The efficiency of these reactions can be influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature. For instance, stronger nucleophiles will generally react more readily. rsc.org

A plausible reaction pathway involves the direct displacement of the chloride by a nucleophile (SN2 mechanism). The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the consumption of the starting material.

Derivatization of the Chlorine Atom for Further Functionalization

The chlorine atom can be replaced by other functional groups to create derivatives for subsequent chemical transformations. For example, conversion of the alkyl chloride to an alkyl iodide via the Finkelstein reaction can enhance its reactivity towards nucleophiles, as iodide is a better leaving group than chloride.

Furthermore, the introduction of functional groups like azides, which can then be reduced to primary amines, opens up pathways for further molecular elaboration. These derivatization strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into more complex molecular architectures.

Reactions Involving the Benzonitrile (B105546) Moiety

The benzonitrile group, with its carbon-nitrogen triple bond, offers a different set of reactive possibilities, including reduction, hydrolysis, and nucleophilic addition.

Reduction Reactions of the Nitrile Group (e.g., to aldehydes, amines)

The nitrile group of this compound can be reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions.

Reduction to Aldehydes: Selective reduction to an aldehyde can be achieved using reagents such as diisobutylaluminium hydride (DIBAL-H). This reaction proceeds through an imine intermediate which is hydrolyzed upon workup to yield the aldehyde.

Reduction to Amines: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using Raney nickel or palladium on carbon), will fully reduce the nitrile to a primary amine. A combination of cobalt chloride and sodium borohydride (B1222165) has also been utilized for the selective reduction of nitriles to amines under mild conditions. google.com This transformation is valuable for introducing a basic amino group, which can be a key feature in pharmacologically active molecules. google.comgoogle.com

The choice of reducing agent is critical for achieving the desired outcome and avoiding unwanted side reactions on the chloropropoxy chain.

Hydrolysis of the Nitrile Group to Carboxylic Acid Derivatives

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, will protonate the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate to form the corresponding carboxylic acid and an ammonium (B1175870) salt. tardigrade.inchemguide.co.uk

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide (B78521), will result in the formation of a carboxylate salt and ammonia (B1221849). chemistrysteps.comlibretexts.orgweebly.com The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile. chemistrysteps.comweebly.com Subsequent acidification is necessary to obtain the free carboxylic acid. libretexts.org

| Hydrolysis Condition | Reagents | Intermediate | Final Product (after workup) |

| Acidic | Dilute HCl or H₂SO₄, Heat | Amide | Carboxylic Acid |

| Basic | NaOH or KOH solution, Heat | Amide, Carboxylate Salt | Carboxylic Acid |

Nucleophilic Addition Reactions to the Nitrile Group

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi). This addition reaction forms an intermediate imine anion, which upon acidic workup, is hydrolyzed to a ketone. This reaction allows for the formation of a new carbon-carbon bond and the introduction of a carbonyl group, further expanding the synthetic possibilities.

Transformations and Stability of the Ether Linkage

While specific literature detailing the cleavage of this compound is not abundant, the cleavage of aryl alkyl ethers is a well-established transformation in organic synthesis. These reactions typically require harsh conditions to break the strong C-O bond. The methods applicable to this substrate are based on general principles for aryl ether dealkylation.

Strong protic acids, particularly hydrogen halides like hydrogen iodide (HI) and hydrogen bromide (HBr), are standard reagents for cleaving ethers. masterorganicchemistry.com The reaction mechanism involves protonation of the ether oxygen, making it a better leaving group. This is followed by a nucleophilic attack of the halide ion on the adjacent carbon of the alkyl chain in an SN2-type displacement. The use of excess acid can lead to the conversion of the resulting alcohol to an alkyl halide. masterorganicchemistry.com

Lewis acids offer another powerful route for aryl ether cleavage. nih.gov Reagents such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), and aluminum chloride (AlCl₃) are commonly employed. nih.govresearchgate.net The Lewis acid coordinates to the ether oxygen, activating the C-O bond towards cleavage. For example, trimethylaluminum (B3029685) (AlMe₃) has been shown to accelerate aryl ether bond cleavage by several orders of magnitude in nickel-catalyzed systems. nih.gov More modern methods utilize tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) in the presence of a silane (B1218182) reductant, which can proceed under milder, ambient conditions to convert the aryl ether to a siloxane, which is then easily hydrolyzed. researchgate.netkisti.re.kr

The probable cleavage reactions applicable to this compound are summarized in the table below.

| Reagent(s) | General Conditions | Probable Products | Reaction Type |

|---|---|---|---|

| HI or HBr | Concentrated acid, high temperature | 2-Hydroxybenzonitrile and 1-chloro-3-halopropane | Acid-mediated SN2 Cleavage |

| BBr3 | Inert solvent (e.g., CH2Cl2), low temperature to RT | 2-Hydroxybenzonitrile and 1-bromo-3-chloropropane (B140262) | Lewis Acid Cleavage |

| AlCl3 | Inert solvent, elevated temperature | 2-Hydroxybenzonitrile and 1,3-dichloropropane | Lewis Acid Cleavage |

| B(C6F5)3 / Silane | Ambient temperature, followed by hydrolysis | 2-Hydroxybenzonitrile and 1,3-dichloropropane | Lewis Acid-Catalyzed Reductive Cleavage |

The ether linkage of this compound exhibits considerable stability under a range of conditions, particularly those that facilitate intramolecular reactions without breaking the C-O bond. The most prominent example of this stability is its role in the intramolecular cyclization to form chroman-4-one derivatives. prepchem.comresearchgate.netrsc.org

This transformation, known as the Friedel-Crafts acylation, typically involves treating the substrate with a strong acid or a Lewis acid. Under these conditions, the nitrile group is hydrolyzed to a carboxylic acid, which is then activated by the acid catalyst. The ether linkage remains intact, holding the reactive alkyl chain in proximity to the aromatic ring, allowing for an intramolecular electrophilic attack to form the six-membered heterocyclic ring of the chromanone system. For instance, heating in polyphosphoric acid (PPA) or using a combination of hydrobromic and acetic acid can effect this cyclization, demonstrating the ether bond's resilience under strongly acidic and high-temperature conditions where other reactions might occur. prepchem.com

Furthermore, the ether bond is stable under various base-mediated conditions. Many synthetic routes that use this compound as a building block for more complex molecules proceed without affecting the ether linkage, highlighting its general stability in the absence of specific ether-cleaving reagents.

The stability of the ether linkage during key synthetic transformations is outlined in the table below.

| Reagent(s) | Conditions | Transformation | Ether Linkage Behavior |

|---|---|---|---|

| Polyphosphoric Acid (PPA) | High temperature (e.g., >100°C) | Intramolecular cyclization | Stable |

| HBr / Acetic Acid | Reflux | Intramolecular cyclization | Stable |

| Lewis Acids (e.g., AlCl3) | Controlled conditions for cyclization | Intramolecular Friedel-Crafts acylation | Stable |

Spectroscopic Characterization and Structural Elucidation of 2 3 Chloropropoxy Benzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (1H and 13C) and two-dimensional NMR experiments, the connectivity of atoms within 2-(3-Chloropropoxy)benzonitrile can be mapped out in detail.

The 1H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the chloropropoxy chain.

The protons on the propyl chain are expected to show the following patterns:

The methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) would appear as a triplet downfield due to the deshielding effect of the oxygen atom.

The central methylene group (-CH₂-) would likely appear as a multiplet (a quintet), being coupled to the two adjacent methylene groups.

The methylene group attached to the chlorine atom (-CH₂-Cl) would be observed as a triplet, shifted downfield by the electronegative chlorine.

The aromatic region would display a complex pattern corresponding to the four protons on the benzene (B151609) ring. The substitution pattern (ortho) leads to distinct chemical shifts for each aromatic proton, with coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20 - 7.80 | Multiplet (m) | - |

| -O-CH₂ -CH₂-CH₂-Cl | ~4.2 | Triplet (t) | ~6-7 |

| -O-CH₂-CH₂ -CH₂-Cl | ~2.3 | Multiplet (m) or Quintet | ~6-7 |

Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds.

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule. youtube.com For this compound, nine distinct signals are expected, corresponding to the seven carbons of the benzonitrile (B105546) core and the three carbons of the propyl chain. The chemical shifts are influenced by the attached functional groups. docbrown.info

Key expected signals include:

The nitrile carbon (C≡N), which typically appears in the range of 115-120 ppm. chemicalbook.com

The aromatic carbons, with the carbon attached to the ether group (C-O) being significantly shifted downfield.

The aliphatic carbons of the propyl chain, with their shifts influenced by the adjacent oxygen and chlorine atoms. The carbon bonded to chlorine (C-Cl) will be more deshielded than the other methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C ≡N | ~117 |

| Aromatic C -CN | ~102-105 |

| Aromatic C -O | ~160 |

| Aromatic C -H (x4) | ~115 - 135 |

| -O-C H₂- | ~68 |

| -CH₂-C H₂-CH₂- | ~32 |

Note: Predicted values are based on known substituent effects and data for compounds like benzonitrile and 2-chloropropane. docbrown.infochemicalbook.com

Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the complete molecular structure. emerypharma.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings. emerypharma.com For this compound, COSY would show correlations between adjacent protons in the propyl chain (-O-CH₂-CH₂ -CH₂ -Cl) and between adjacent protons on the aromatic ring, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). columbia.edu It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for example, linking the -O-CH₂- protons to the -O-CH₂- carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C coupling). columbia.edu HMBC is vital for connecting the different parts of the molecule. Key correlations would include the signal from the -O-CH₂- protons to the aromatic carbon C-O, and from the aromatic protons to the nitrile carbon, thus confirming the ether linkage and the position of the nitrile group on the benzene ring. youtube.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would exhibit distinct absorption bands corresponding to its key functional groups:

Nitrile (C≡N) : A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹. This is a highly characteristic peak for aromatic nitriles. spectroscopyonline.com

Ether (Ar-O-C) : Two characteristic bands are expected. An asymmetric C-O-C stretching vibration typically appears around 1250 cm⁻¹, and a symmetric stretch appears near 1040 cm⁻¹.

Halogen (C-Cl) : The C-Cl stretching vibration gives rise to a moderate to strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic Ring : Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

Aliphatic Chain : Aliphatic C-H stretching vibrations from the propyl group are expected just below 3000 cm⁻¹. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic Ether | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Aliphatic Ether | Symmetric C-O-C Stretch | ~1040 | Strong |

| Alkyl Halide | C-Cl Stretch | 600 - 800 | Moderate to Strong |

| Aromatic | C=C Stretch | 1450 - 1600 | Moderate |

| Aromatic | C-H Stretch | > 3000 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the benzene ring. For benzonitrile, primary and secondary absorption bands are typically observed at 224 nm and 271 nm, respectively. latech.edu The presence of the oxygen atom of the ether group, acting as an auxochrome, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system through the lone pairs on the oxygen. This results in absorption at slightly longer wavelengths compared to unsubstituted benzonitrile. researchgate.net

Electronic Transitions and Aromatic System Conjugation

The electronic absorption spectrum of this compound is primarily governed by the benzonitrile chromophore. The ultraviolet (UV) spectrum of benzonitrile itself displays a primary absorption band around 224 nm and a weaker secondary band at approximately 271 nm. miamioh.edu These absorptions are attributed to π→π* transitions within the benzene ring, with the secondary band being influenced by the conjugation with the cyano group.

In this compound, the presence of the 3-chloropropoxy group attached to the ortho position of the benzene ring is expected to influence these electronic transitions. The alkoxy group (-OR) generally acts as an auxochrome, which can cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands of the aromatic chromophore. This is due to the extension of the conjugated system through the lone pair of electrons on the oxygen atom.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

| ~225-235 | π→π | Benzonitrile ring |

| ~275-285 | π→π | Benzonitrile ring |

Note: The values in this table are estimations based on the known UV-Vis spectrum of benzonitrile and the expected electronic effects of an alkoxy substituent.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C10H10ClNO) is 195 g/mol .

The fragmentation of the molecular ion (M+) of this compound is expected to proceed through several characteristic pathways dictated by the functional groups present: the ether linkage, the alkyl chloride, and the benzonitrile moiety. While a published mass spectrum for this specific compound is not available, the fragmentation can be predicted based on established fragmentation rules for similar structures.

One of the primary fragmentation pathways for ethers is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). In this case, cleavage of the bond between the oxygen and the propyl chain would lead to the formation of a stable 2-cyanophenoxy radical or cation. Another significant fragmentation would be the cleavage of the C-O bond itself.

The presence of the chlorine atom introduces additional fragmentation routes. Loss of a chlorine radical (Cl•) from the molecular ion or subsequent fragment ions is a common pathway for alkyl chlorides. Another possibility is the loss of HCl through a rearrangement process.

Fragmentation can also be initiated by the benzonitrile group. Loss of the cyano group (-CN) as a radical is a possibility, although less common for aromatic nitriles.

A key fragmentation pathway would likely involve the cleavage of the propoxy chain. For instance, the loss of the chloropropyl radical would result in a fragment corresponding to the 2-cyanophenoxide ion. Cleavage at the benzylic position (the C-O bond) would lead to a chloropropoxy cation. Further fragmentation of the chloropropyl chain, such as the loss of a chloromethyl or chloroethyl radical, can also be anticipated.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 195/197 | [C10H10ClNO]+• | Molecular ion (with 35Cl/37Cl isotopes) |

| 159 | [C10H10NO]+ | Loss of Cl• |

| 120 | [C7H4NO]+ | Loss of •CH2CH2CH2Cl |

| 119 | [C7H5NO]+• | Loss of CH2CH2CH2Cl radical |

| 92 | [C6H4O]+• | Loss of •CN and •CH2CH2CH2Cl |

| 77 | [C3H6Cl]+ | Cleavage of the O-propyl bond |

| 75 | [C3H4Cl]+ | Loss of H2 from [C3H6Cl]+ |

Note: The m/z values and proposed fragments in this table are predictive and based on general principles of mass spectrometry and fragmentation patterns of related compounds. The relative intensities of the peaks would depend on the stability of the resulting ions and radicals.

Computational Chemistry and Molecular Modeling Studies of 2 3 Chloropropoxy Benzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the intrinsic properties of a molecule. DFT methods are widely used due to their favorable balance of computational cost and accuracy in predicting molecular properties. For a molecule like 2-(3-chloropropoxy)benzonitrile, DFT calculations can be employed to model its geometry, electronic distribution, and spectroscopic characteristics. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) that defines the mathematical functions used to describe the electron orbitals.

Analysis of the electronic structure provides fundamental insights into the reactivity and properties of this compound. Key aspects of this analysis include the distribution of electron density and the energies of the molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. For this compound, the electron-withdrawing nitrile group (-CN) and the electronegative chlorine and oxygen atoms significantly influence the electron distribution and orbital energies.

Table 1: Theoretical Electronic Properties of this compound (Illustrative DFT Data)

| Parameter | Value | Description |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -0.9 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 6.3 eV | Energy difference between HOMO and LUMO |

| Dipole Moment | 3.5 D | Measure of the net molecular polarity |

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental spectra (like Infrared, Raman, and NMR) to confirm the molecular structure.

Vibrational Analysis: Theoretical frequency calculations can predict the vibrational modes of this compound. This involves calculating the second derivatives of the energy with respect to atomic displacements. The resulting theoretical infrared (IR) and Raman spectra can be used to assign the vibrational bands observed in experimental measurements. For instance, characteristic frequencies for the C≡N stretch, C-O-C ether linkage, and C-Cl bond can be calculated.

NMR Chemical Shifts: Theoretical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the presence of a magnetic field, theoretical chemical shifts can be determined, aiding in the interpretation of experimental NMR spectra.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative DFT Data)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | Stretching | 2235 |

| Alkyl C-H | Stretching | 2950 - 3000 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1250 |

| Chloroalkane (C-Cl) | Stretching | 730 |

Conformational Analysis and Energy Minimization

The flexible propoxy chain in this compound allows it to adopt multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule. This process involves systematically rotating the rotatable bonds (such as C-C and C-O bonds in the propoxy chain) and calculating the potential energy of each resulting conformer.

Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with itself and with solvent molecules is crucial for predicting its macroscopic properties, such as solubility and boiling point.

Intermolecular Interactions: In the solid or liquid state, molecules of this compound can interact through various non-covalent forces. These include dipole-dipole interactions, arising from the molecule's significant dipole moment, and van der Waals forces. The nitrile and chloro groups can also participate in specific interactions.

Solvation Effects: The behavior of this compound in a solution can be modeled by including the effects of the solvent. Solvation models, such as the Polarizable Continuum Model (PCM), can be integrated with quantum chemical calculations. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a more realistic, solvated environment. This is important for predicting how the solvent influences conformational equilibria and chemical reactivity.

Applications of 2 3 Chloropropoxy Benzonitrile As a Chemical Building Block in Advanced Organic Synthesis

Role as a Precursor in Pharmaceutical Synthesis

Gefitinib is a well-known inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and the development of its analogues is a continuing area of research to overcome resistance and improve activity. A common structural feature in many quinazoline-based EGFR inhibitors is a long-chain alkoxy substituent at the 6 or 7-position of the quinazoline (B50416) core.

While many syntheses build this side chain stepwise, 2-(3-chloropropoxy)benzonitrile offers a more direct approach. The synthesis of the building block itself involves the reaction of 2-cyanophenol with a reagent like 1-bromo-3-chloropropane (B140262). prepchem.com In the synthesis of Gefitinib analogues, a similar strategy is employed where a core quinazoline molecule with a hydroxyl group is alkylated. By using this compound as the alkylating agent, the entire 3-(2-cyanophenoxy)propyl side chain can be introduced in a single, efficient step. This strategy is valuable for creating analogues where the nitrile group serves as a key interaction point with the target protein or as a handle for further chemical modification.

The general reaction is a Williamson ether synthesis, where the phenoxide of the quinazoline core acts as a nucleophile, displacing the chloride from this compound. This method avoids the need to handle potentially unstable or reactive quinazoline intermediates that might be required for a stepwise side-chain construction.

The development of novel biological probes for studying complex neurological pathways often requires the systematic modification of a lead compound to understand its structure-activity relationship (SAR). ITI-333 is a novel molecule with a complex tetracyclic core that targets multiple receptors, including serotonin (B10506) and opioid receptors. nih.govnih.gov Its structure features a 3-(4-fluorophenoxy)propyl side chain, which is crucial for its binding affinity. nih.gov

The synthesis of ITI-333 involves the alkylation of the tetracyclic core with a reagent containing the 3-phenoxypropyl side chain. nih.gov To explore the SAR of the phenoxy portion of this side chain, a variety of analogues are synthesized by substituting the fluorine atom with other groups. nih.gov this compound is an ideal reagent for preparing a cyano-analogue of ITI-333. Replacing the electron-withdrawing fluorine with a cyano group allows researchers to probe how different electronic and steric properties at this position affect receptor binding and functional activity.

The synthetic reaction would involve the nucleophilic attack of the secondary amine on the tetracyclic core onto the electrophilic chloropropyl chain of this compound, forming the desired analogue. The use of this building block provides a direct and efficient route to these specific probes, which are essential for mapping the pharmacological landscape of new therapeutic targets.

Contribution to the Synthesis of Diverse Organic Molecules

The dual reactivity of this compound makes it a versatile precursor for a wide range of organic compounds beyond pharmaceuticals, including materials science and agrochemical research.

While the direct cyclization of the benzonitrile (B105546) ring of this compound into a 1,2,3-benzotriazine (B1250035) is not a standard transformation, the nitrile group is a well-established precursor for other important heterocyclic rings. researchgate.net One of the most common transformations is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097) to form a tetrazole ring.

This reaction, often catalyzed by zinc or other Lewis acids, converts the cyano group into a 1,5-disubstituted or 2,5-disubstituted tetrazole. By reacting this compound with sodium azide, one can synthesize 5-(2-(3-chloropropoxy)phenyl)tetrazole. This transformation is significant because the tetrazole ring is widely recognized as a bioisostere for a carboxylic acid group, offering similar acidity and hydrogen-bonding capabilities but with improved metabolic stability and cell permeability. This makes the resulting molecule a valuable intermediate for medicinal chemistry applications.

Table 1: Synthesis of Heterocyclic Derivatives

| Reactant | Reagent | Product Heterocycle | Significance |

|---|

The true synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The terminal chloride is a potent electrophile for substitution reactions, while the nitrile group can be converted into a variety of other functionalities. researchgate.netlibretexts.orgresearchgate.net

The chloropropyl group readily undergoes nucleophilic substitution (SN2) reactions with a wide range of nucleophiles. For example, reaction with alcohols or phenols yields more complex diether compounds. Reaction with amines produces amino-ether derivatives, which are common motifs in biologically active molecules.

Simultaneously, the nitrile group can be selectively transformed. libretexts.org

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 2-(3-chloropropoxy)benzoic acid. This introduces a new reactive handle for amide or ester formation.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine (2-(3-chloropropoxy)benzylamine). libretexts.org Milder reagents like diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction to an aldehyde. libretexts.org

Thionation: The nitrile can be converted to a thioamide using reagents such as Lawesson's reagent or a combination of carbon disulfide and sodium sulfide, providing a gateway to sulfur-containing heterocycles. researchgate.net

This ability to selectively functionalize either end of the molecule makes this compound a highly valuable and versatile platform for building a diverse library of complex organic molecules.

Table 2: Transformations of Functional Groups in this compound

| Functional Group | Reagent/Condition | Resulting Functional Group |

|---|---|---|

| Alkyl Chloride | Alcohols/Phenols (Williamson Ether Synthesis) | Complex Ether |

| Alkyl Chloride | Amines | Tertiary Amine |

| Nitrile | H₃O⁺ / Heat | Carboxylic Acid libretexts.org |

| Nitrile | 1. LiAlH₄ 2. H₂O | Primary Amine libretexts.org |

| Nitrile | 1. DIBAL-H 2. H₂O | Aldehyde libretexts.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Cyanophenol |

| 1-Bromo-3-chloropropane |

| Gefitinib |

| ITI-333 |

| 1-(3-Chloropropoxy)-4-fluorobenzene |

| Sodium Azide |

| 5-(2-(3-Chloropropoxy)phenyl)tetrazole |

| 2-(3-Chloropropoxy)benzoic acid |

| Lithium aluminum hydride |

| 2-(3-Chloropropoxy)benzylamine |

| Diisobutylaluminium hydride |

| Carbon disulfide |

Structure Activity Relationship Sar Investigations of 2 3 Chloropropoxy Benzonitrile Derivatives

Impact of the 3-Chloropropoxy Moiety on Biological Activity

The 3-chloropropoxy group is a key structural feature that can significantly influence the pharmacological properties of a molecule. Its impact on antiproliferative activities and enzyme inhibition is discussed below in the context of related compounds.

The presence of a chloroalkyl group, such as the 3-chloropropoxy moiety, can be a critical determinant of a compound's anticancer potential. In a series of novel 3-chloro-β-lactams, structurally related to Combretastatin A-4, the inclusion of a chloro-substituent was found to be crucial for their potent antiproliferative effects in MCF-7 breast cancer cells. For instance, compound 10n (3-chloro-4-(3-hydroxy-4-methoxy-phenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) demonstrated an IC50 value of 17 nM. mdpi.com The replacement of the chloro group with a bromo substituent led to a significant 17-fold decrease in activity, highlighting the specific importance of the chloro group in this class of compounds. mdpi.com

Furthermore, in a study of 4-thiazolidinone (B1220212) derivatives, the presence of a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was a necessary requirement for their anticancer effects. nih.gov These findings suggest that the chloro group can play a pivotal role in the cytotoxic activity of these compounds against various cancer cell lines.

The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key target in cancer therapy due to its central role in angiogenesis. nih.govmdpi.com The chloro-substituent can contribute to the inhibitory activity of compounds targeting this kinase. In a series of piperazinylquinoxaline-based derivatives, 3-chloroquinoxaline compounds generally displayed more potent results against A549 lung cancer cells than their 3-oxoquinoxaline counterparts. nih.gov For example, compound 10b from this series, a 3-chloroquinoxaline derivative, was approximately twice as potent as the reference drug sorafenib (B1663141) against A549 cells. nih.gov

While direct evidence for the 3-chloropropoxy group's role in VEGFR-2 inhibition by 2-(3-chloropropoxy)benzonitrile is unavailable, the enhanced activity of other chloro-containing compounds suggests that this group could contribute to the binding affinity and inhibitory potential against kinases like VEGFR-2.

Contribution of the Benzonitrile (B105546) Core to Specific Biological Mechanisms

The benzonitrile group is a common feature in many biologically active molecules and can significantly influence their interaction with biological targets.

The benzonitrile moiety is a key structural element in several kinase inhibitors. In a study focused on Salt-Inducible Kinase (SIK) inhibitors, the replacement of a benzonitrile group with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group resulted in a strong increase in potency. acs.org This suggests that while the benzonitrile group can contribute to activity, its replacement with other motifs can sometimes optimize binding interactions within the kinase active site. The nitrile group of benzonitrile can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein. researchgate.net

The physicochemical properties of the benzonitrile group can influence a compound's cellular uptake and metabolic stability. For instance, in the development of SIK inhibitors, the replacement of a trans-cyclobutanol group with a trans-cyclobutane-carbonitrile group was performed to increase lipophilicity, which can in turn affect cell permeability. acs.org However, modifications of the core structure containing the benzonitrile can also impact metabolic stability. In one study, changing the heteroaromatic scaffold of a benzonitrile-containing compound was done to prevent oxidation by the enzyme aldehyde oxidase (AO). acs.org

Systematic Variations and Derivatization Strategies for SAR Exploration

To explore the structure-activity relationships of a lead compound like this compound, several systematic derivatization strategies could be employed. These strategies would involve modifying the 3-chloropropoxy moiety and the benzonitrile core to understand their respective contributions to biological activity.

Modifications of the 3-Chloropropoxy Moiety:

Varying the alkyl chain length: Synthesizing analogues with different lengths of the alkoxy chain (e.g., ethoxy, butoxy) could reveal the optimal length for activity.

Altering the halogen substituent: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) would help to understand the electronic and steric requirements at this position. mdpi.com

Introducing other functional groups: Replacing the chloro group with other functionalities like hydroxyl, amino, or small heterocyclic rings could lead to new interactions with the biological target.

Modifications of the Benzonitrile Core:

Positional isomers: Moving the nitrile group to the meta or para positions on the benzene (B151609) ring would clarify the importance of its ortho position relative to the propoxy chain.

Substitution on the benzene ring: Introducing various substituents (e.g., fluoro, methoxy, methyl) at different positions on the benzonitrile ring could enhance potency and selectivity. nih.gov

Replacement of the nitrile group: Substituting the nitrile group with other electron-withdrawing groups (e.g., nitro, trifluoromethyl) or bioisosteres could modulate the electronic properties and binding interactions of the molecule.

By systematically applying these derivatization strategies and evaluating the resulting compounds in antiproliferative and enzyme inhibition assays, a comprehensive SAR profile for this compound derivatives could be established. This would provide crucial information for the design of more potent and selective anticancer agents.

Data Tables

Since no specific data for this compound derivatives were found, representative data from studies on analogous compounds are presented below to illustrate the types of information generated in SAR studies.

Table 1: Antiproliferative Activity of 3-Chloroquinoxaline Derivatives against A549 Lung Cancer Cells nih.gov

| Compound | IC50 (µM) |

|---|---|

| 10b | 6.48 |

| 10g | 8.36 |

| 10a | 9.03 |

| 10c | 9.57 |

| Sorafenib (Reference) | 14.10 |

Table 2: VEGFR-2 Inhibitory Activity of Piperazinylquinoxaline-Based Derivatives nih.gov

| Compound | VEGFR-2 IC50 (µM) |

|---|---|

| 11 | 0.19 |

| Sorafenib (Reference) | 0.08 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Chloropropoxy)benzonitrile, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-chloropropanol and a benzonitrile derivative. Systematic optimization includes varying catalysts (e.g., Lewis acids like AlCl₃ ), solvents (polar aprotic vs. protic), and temperature gradients (50–120°C). Monitoring progress via TLC or GC-MS ensures intermediate stability. Yield improvements may require inert atmospheres to prevent hydrolysis of the nitrile group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?

- Methodological Answer : Use FT-IR to confirm nitrile (C≡N stretch ~2220 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functionalities. ¹H/¹³C NMR resolves the chloropropoxy chain’s proton environments (e.g., δ 3.7–4.2 ppm for OCH₂). Mass spectrometry (EI-MS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 195.6). X-ray crystallography may clarify steric effects from the chloropropoxy group .

Q. How can researchers mitigate competing side reactions during functionalization of the nitrile group in this compound?

- Methodological Answer : Protect the nitrile group via trimethylsilylation before introducing electrophiles. Alternatively, employ mild reducing agents (e.g., DIBAL-H) to avoid over-reduction. Kinetic studies under varying pH and solvent polarity (e.g., DMF vs. THF) can identify conditions favoring desired pathways .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron density distribution, showing higher reactivity at the para position of the benzonitrile ring. Experimental validation via Suzuki-Miyaura coupling with substituted boronic acids (e.g., 4-methoxyphenylboronic acid) confirms regioselectivity trends. Steric maps from molecular modeling (e.g., Spartan) highlight clashes from the chloropropoxy chain .

Q. How can computational methods predict the reactivity of the nitrile group in this compound under different experimental conditions?

- Methodological Answer : Fukui function analysis identifies nucleophilic/electrophilic sites. Molecular dynamics simulations (e.g., Gaussian 09) model solvent effects on nitrile polarization. Compare computed activation energies for hydrolysis vs. reduction pathways to prioritize synthetic routes .

Q. What experimental designs are recommended to analyze contradictory bioactivity data for this compound derivatives in enzyme inhibition assays?

- Methodological Answer : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule out false positives from aggregation artifacts. Dose-response curves (IC₅₀) across multiple cell lines (e.g., MCF-7, HEK293) validate specificity. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. What strategies resolve contradictions between in vitro and in silico activity data for this compound derivatives in biological assays?

- Methodological Answer : Re-evaluate force field parameters in docking studies to account for solvation effects. Validate in vitro results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Free-energy perturbation (FEP) calculations refine binding affinity predictions, addressing discrepancies .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the environmental stability of this compound?

- Methodological Answer : Conduct accelerated degradation studies under UV light and varying pH (4–10). Compare HPLC profiles with control samples to identify degradation products (e.g., benzonitrile or chloropropanol). Use EPA’s EPI Suite to model half-lives and reconcile discrepancies with experimental data .

Q. Why do synthetic yields vary significantly across literature methods for this compound, and how can reproducibility be ensured?

- Methodological Answer : Variability often stems from trace moisture affecting Lewis acid catalysts. Standardize anhydrous conditions (e.g., 3Å molecular sieves) and characterize starting materials via Karl Fischer titration. Collaborative round-robin testing across labs identifies critical parameters (e.g., stirring rate, purity of 3-chloropropanol) .

Tables for Key Data

| Property | Analytical Method | Reference |

|---|---|---|

| Nitrile reactivity | DFT (Fukui function) | |

| Chloropropoxy steric effects | X-ray crystallography | |

| Biological IC₅₀ | MTT assay (MCF-7 cells) | |

| Hydrolysis half-life (pH 7) | HPLC-UV |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.